Valiglurax
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Overview
Description
VU2957, also known as Valiglurax, is a potent, selective, and orally bioavailable positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGlu4). This compound has shown promising pharmacological properties in both in vitro and in vivo studies across various species. VU2957 has been evaluated as a preclinical development candidate for the treatment of Parkinson’s disease .
Scientific Research Applications
VU2957 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: VU2957 serves as a valuable prototype for the development of new mGlu4 positive allosteric modulators.
Biology: The compound is used to study the role of mGlu4 receptors in various biological processes.
Medicine: VU2957 has been evaluated as a preclinical candidate for the treatment of Parkinson’s disease due to its ability to selectively potentiate mGlu4 receptors and reduce motor symptoms in preclinical models
Mechanism of Action
Safety and Hazards
Valiglurax is classified as a combustible solid . It has a WGK of 3 , indicating it is highly hazardous to water. The flash point is not applicable . For more detailed safety information, please refer to the Material Safety Data Sheet .
Relevant Papers The discovery and evaluation of this compound have been discussed in several papers . These papers provide valuable insights into the development and potential applications of this compound.
Preparation Methods
The synthesis of VU2957 involves the preparation of an N-linked heterobicyclic compound. One of the key steps in its preparation is the implementation of a spray-dried dispersion strategy to address solubility limitations and support dose escalation studies. This method resulted in a 40-fold increase in compound dissolution . The detailed synthetic routes and reaction conditions are typically proprietary and may not be fully disclosed in public literature.
Chemical Reactions Analysis
VU2957 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Comparison with Similar Compounds
VU2957 is unique in its selective and potent modulation of mGlu4 receptors. Similar compounds include:
LY541850: A selective orthosteric agonist of mGlu2 and antagonist of mGlu3 receptors.
Dasolampanel: An antagonist of ionotropic glutamate receptors, used in the study of chronic pain disorders.
®-ADX-47273: A positive allosteric modulator of mGluR5.
These compounds differ in their receptor targets and pharmacological profiles, highlighting the uniqueness of VU2957 in selectively targeting mGlu4 receptors for potential therapeutic applications.
Properties
IUPAC Name |
N-(2H-pyrazolo[3,4-b]pyridin-3-yl)-1-(trifluoromethyl)isoquinolin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N5/c17-16(18,19)13-11-4-3-10(8-9(11)5-7-20-13)22-15-12-2-1-6-21-14(12)23-24-15/h1-8H,(H2,21,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEXKBWCUUFJMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)NC3=CC4=C(C=C3)C(=NC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.